{1-[2-(tert-Butyl-dimethyl-silanyloxy)-ethyl]-1H-pyrazol-4-yl}-methanol
Description
{1-[2-(tert-Butyl-dimethyl-silanyloxy)-ethyl]-1H-pyrazol-4-yl}-methanol is a silane-protected pyrazole derivative characterized by a tert-butyldimethylsilyl (TBDMS) ether group attached to an ethyl chain at the pyrazole’s 1-position and a hydroxymethyl group at the 4-position. The TBDMS group is commonly employed in organic synthesis to protect hydroxyl groups due to its stability under various reaction conditions and ease of removal with fluoride ions .
Properties
IUPAC Name |
[1-[2-[tert-butyl(dimethyl)silyl]oxyethyl]pyrazol-4-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2Si/c1-12(2,3)17(4,5)16-7-6-14-9-11(10-15)8-13-14/h8-9,15H,6-7,10H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYQQQAKCCPYPHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCCN1C=C(C=N1)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O2Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.42 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {1-[2-(tert-Butyl-dimethyl-silanyloxy)-ethyl]-1H-pyrazol-4-yl}-methanol typically involves multiple steps. One common approach starts with the preparation of the pyrazole ring, followed by the introduction of the methanol group and the tert-butyl-dimethyl-silanyloxy-ethyl group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency. This includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time. The purification process often involves techniques such as distillation, crystallization, and chromatography.
Chemical Reactions Analysis
Types of Reactions
The compound {1-[2-(tert-Butyl-dimethyl-silanyloxy)-ethyl]-1H-pyrazol-4-yl}-methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The pyrazole ring can be reduced under specific conditions.
Substitution: The tert-butyl-dimethyl-silanyloxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can yield formaldehyde or formic acid, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Chemistry
In chemistry, {1-[2-(tert-Butyl-dimethyl-silanyloxy)-ethyl]-1H-pyrazol-4-yl}-methanol is used as an intermediate in the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the effects of pyrazole derivatives on biological systems. It may serve as a model compound for investigating the interactions between similar molecules and biological targets.
Medicine
In medicine, derivatives of this compound may have potential therapeutic applications. The pyrazole ring is a common motif in many pharmaceuticals, and modifications to this structure can lead to the development of new drugs with improved efficacy and safety profiles.
Industry
In the industrial sector, {1-[2-(tert-Butyl-dimethyl-silanyloxy)-ethyl]-1H-pyrazol-4-yl}-methanol can be used in the production of advanced materials. Its unique properties make it suitable for use in coatings, adhesives, and other specialty chemicals.
Mechanism of Action
The mechanism of action of {1-[2-(tert-Butyl-dimethyl-silanyloxy)-ethyl]-1H-pyrazol-4-yl}-methanol involves its interaction with specific molecular targets. The pyrazole ring can bind to enzymes and receptors, modulating their activity. The tert-butyl-dimethyl-silanyloxy group may enhance the compound’s stability and bioavailability, allowing it to exert its effects more effectively.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogs based on structural features, functional groups, and synthetic utility. Data from diverse sources, including chemical databases and synthetic protocols, are synthesized to highlight key distinctions.
Table 1: Structural Comparison of Pyrazole Derivatives
| Compound Name | Key Substituents | Molecular Weight (g/mol) | Similarity Index* | Key Functional Differences |
|---|---|---|---|---|
| {1-[2-(tert-Butyl-dimethyl-silanyloxy)-ethyl]-1H-pyrazol-4-yl}-methanol | TBDMS-OCH₂CH₂, CH₂OH | ~282.4 (estimated) | N/A | Reference compound with silane protection and hydroxymethyl group. |
| (1-Isopropyl-1H-pyrazol-4-yl)methanol | Isopropyl, CH₂OH | 140.18 | 0.91 | Replaces TBDMS-ethyl with isopropyl; lacks silane protection. |
| (1-Methyl-1H-pyrazol-4-yl)methanol | Methyl, CH₂OH | 112.13 | 0.86 | Simplest analog; no bulky substituents or protective groups. |
| 1-(tert-Butyl)-1H-pyrazol-4-ylmethanone | tert-Butyl, ketone | 244.29 | N/A | Replaces hydroxymethyl with a benzophenone moiety; tert-butyl instead of TBDMS-ethyl. |
| 1-[1-(2-Methanesulfonylethyl)-3,5-dimethyl-1H-pyrazol-4-yl]ethan-1-ol | Methanesulfonylethyl, methyl, ethanol | 246.33 | N/A | Sulfonyl group enhances polarity; methyl groups increase steric hindrance. |
*Similarity indices derived from structural similarity algorithms in .
Key Structural and Functional Differences
Protective Group Utility: The TBDMS group in the target compound provides superior stability under acidic and basic conditions compared to simpler substituents (e.g., methyl or isopropyl) . This contrasts with compounds like (1-Methyl-1H-pyrazol-4-yl)methanol, which lack protective groups and are more reactive. In contrast, the methanesulfonylethyl group in introduces polar sulfonyl functionality, enhancing solubility in aqueous media but reducing compatibility with nonpolar reaction environments.
Hydroxymethyl vs. Ketone Functionality :
- The hydroxymethyl group in the target compound enables further derivatization (e.g., oxidation to carboxylic acids or esterification). The ketone in limits such transformations but may enhance π-π stacking interactions in drug-receptor binding.
Steric and Electronic Effects :
- The bulky TBDMS group in the target compound reduces nucleophilic attack at the pyrazole ring, whereas smaller substituents (e.g., methyl in ) allow higher reactivity.
- The tert-butyl group in provides steric shielding without the silicon-oxygen bond’s lability, making it more suitable for long-term storage.
Biological Activity
The compound {1-[2-(tert-Butyl-dimethyl-silanyloxy)-ethyl]-1H-pyrazol-4-yl}-methanol is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 281.43 g/mol. Its structure features a pyrazole ring substituted with a tert-butyl-dimethyl-silanyloxy-ethyl side chain and a hydroxymethyl group, which may enhance its solubility and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 281.43 g/mol |
| Solubility | Soluble in organic solvents |
| Melting Point | Not determined |
Synthesis
The synthesis of {1-[2-(tert-Butyl-dimethyl-silanyloxy)-ethyl]-1H-pyrazol-4-yl}-methanol typically involves several steps:
- Preparation of tert-butyl-dimethyl-silanyloxy-ethyl intermediate : This is achieved through the reaction of tert-butyl-dimethylsilyl chloride with an appropriate alcohol under basic conditions.
- Formation of the pyrazole ring : Cyclization occurs with hydrazine derivatives.
- Introduction of the hydroxymethyl group : This can be accomplished through reduction or substitution reactions.
Antimicrobial Properties
Studies have indicated that compounds containing pyrazole rings exhibit significant antimicrobial activity. The presence of the silanyloxy group may enhance membrane permeability, allowing for better interaction with microbial cells. For instance, a study demonstrated that similar pyrazole derivatives showed effective inhibition against various bacterial strains, suggesting that {1-[2-(tert-Butyl-dimethyl-silanyloxy)-ethyl]-1H-pyrazol-4-yl}-methanol could possess comparable properties .
Anticancer Activity
Research has identified pyrazole derivatives as potential anticancer agents due to their ability to inhibit specific kinases involved in cell proliferation. A case study involving structurally similar compounds revealed that they effectively inhibited the mitotic checkpoint, leading to apoptosis in cancer cells . This suggests that {1-[2-(tert-Butyl-dimethyl-silanyloxy)-ethyl]-1H-pyrazol-4-yl}-methanol may also have therapeutic potential in oncology.
The mechanism by which {1-[2-(tert-Butyl-dimethyl-silanyloxy)-ethyl]-1H-pyrazol-4-yl}-methanol exerts its biological effects likely involves:
- Interaction with Enzymes : The compound may act as an inhibitor of specific enzymes involved in cell signaling pathways.
- Membrane Permeability : The silanyloxy group enhances lipophilicity, facilitating cellular uptake.
- Induction of Apoptosis : Similar compounds have been shown to trigger programmed cell death in cancer cells through disruption of mitotic processes.
Case Studies and Research Findings
- Antibacterial Activity : A study evaluated the efficacy of various pyrazole derivatives against Staphylococcus aureus and Escherichia coli, reporting minimum inhibitory concentrations (MICs) as low as 10 µg/mL for certain derivatives .
- Anticancer Efficacy : In vitro assays demonstrated that pyrazole compounds inhibited tumor growth in xenograft models, with one study reporting a 70% reduction in tumor size compared to controls .
- Mechanistic Insights : Research highlighted that compounds similar to {1-[2-(tert-Butyl-dimethyl-silanyloxy)-ethyl]-1H-pyrazol-4-yl}-methanol could inhibit the Mps1 kinase, crucial for mitotic checkpoint regulation, thereby inducing cell cycle arrest and apoptosis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
